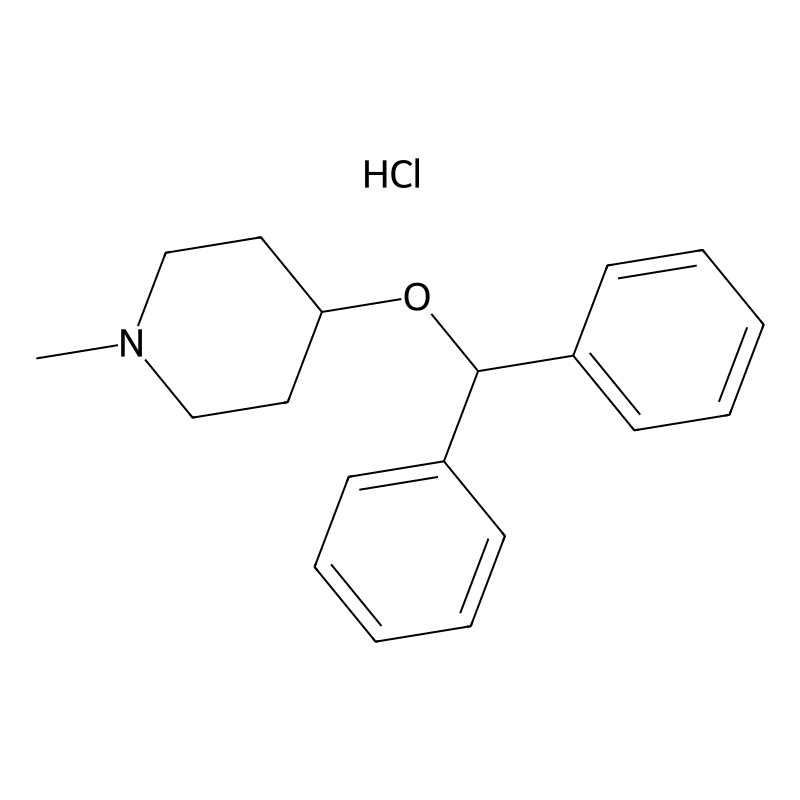

Diphenylpyraline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diphenylpyraline Hydrochloride (CAS: 132-18-3) is a first-generation H1-receptor antagonist belonging to the diphenylpiperidine class. Structurally distinguished by the incorporation of its aminoalkyl side chain into a rigid piperidine ring, this compound offers a distinct pharmacological and physicochemical profile compared to flexible ethanolamine derivatives [1]. For industrial and scientific procurement, it is highly valued for its exceptional aqueous solubility, basic pKa (>8.5), and high lipophilicity (logP > 3.0), which facilitate excellent blood-brain barrier penetration and predictable cellular partitioning . These baseline properties make it a critical active pharmaceutical ingredient (API) for anti-allergic formulations, a dual-action neurochemical modulator, and a reliable reference standard in phenotypic screening and structure-activity relationship (SAR) assays.

Generic substitution of Diphenylpyraline Hydrochloride with other first-generation antihistamines, such as diphenhydramine or hydroxyzine, frequently fails in specialized research and formulation contexts due to profound differences in secondary receptor affinities and transporter interactions [1]. While most classical antihistamines share primary H1-antagonist activity, the rigid piperidine structure of diphenylpyraline confers an exceptionally high affinity for muscarinic acetylcholine receptors and unique inhibitory action at the dopamine transporter (DAT) . Substituting it with a generic ethanolamine or piperazine derivative in neuropharmacological models or assays requiring potent central anticholinergic and dopaminergic modulation will result in a complete loss of these secondary mechanistic effects, leading to assay failure or a lack of efficacy in targeted movement disorder models.

Superior Muscarinic Receptor Affinity for Central Anticholinergic Modeling

Diphenylpyraline Hydrochloride demonstrates a remarkably high binding affinity for muscarinic receptors compared to other antihistamine classes [1]. In radioligand binding assays utilizing bovine cerebral cortex, diphenylpyraline exhibited a Ki of 5.0–38 nM, whereas generic alternatives like hydroxyzine and mepyramine showed extremely weak affinity (Ki = 3,600–30,000 nM) [1].

| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |

| Target Compound Data | Ki = 5.0–38 nM |

| Comparator Or Baseline | Hydroxyzine / Mepyramine (Ki = 3,600–30,000 nM) |

| Quantified Difference | ~100 to 1000-fold higher muscarinic affinity |

| Conditions | Radioligand binding assays in cerebral cortex tissue |

Procurement of this specific compound is essential for neuropharmacological assays that require deliberate, potent anticholinergic activity alongside H1 antagonism.

Unique Dopamine Transporter (DAT) Inhibition Profile

Unlike standard H1 antagonists, Diphenylpyraline Hydrochloride acts as a potent inhibitor of the dopamine transporter (DAT), increasing synaptic dopamine concentrations . Compared to classical psychostimulants like cocaine, diphenylpyraline produces a longer-lasting inhibition of dopamine uptake without inducing significant rewarding effects in conditioned place preference tests .

| Evidence Dimension | DAT inhibition duration and reward liability |

| Target Compound Data | Long-lasting DAT inhibition with low reward liability |

| Comparator Or Baseline | Cocaine (short-acting DAT inhibition with high reward liability); Standard antihistamines (no DAT inhibition) |

| Quantified Difference | Distinct dual mechanism (H1 + DAT) lacking the abuse liability of traditional DAT inhibitors |

| Conditions | In vivo psychostimulant and conditioned place preference models |

This unique dual-action profile makes it an irreplaceable precursor and reference material for Parkinson's disease and movement disorder research.

Predictable Lysosomotropism for Acid Sphingomyelinase (ASM) Assays

The physicochemical properties of Diphenylpyraline Hydrochloride (pKa ≥ 8.5, logP ≥ 3.0) enable it to act as a functional inhibitor of Acid Sphingomyelinase (ASM) via lysosomal accumulation [1]. In structure-property-activity models, it successfully clusters with the top 58% of high-pKa/high-logP compounds that achieve the necessary intralysosomal concentrations for functional ASM inhibition, unlike lower pKa/logP analogs that fail to accumulate[1].

| Evidence Dimension | Functional ASM inhibition via lysosomal accumulation |

| Target Compound Data | Functional ASM inhibitor (pKa ≥ 8.5, logP ≥ 3.0) |

| Comparator Or Baseline | Low pKa/logP compounds (fail to inhibit ASM) |

| Quantified Difference | Achieves critical intralysosomal concentration threshold required for ASM inhibition |

| Conditions | Structure-Property-Activity Relation (SPAR) models for lysosomotropism |

Ensures reliable, reproducible performance as a positive control or reference standard in phenotypic screening and lysosomal storage assays.

High Aqueous Solubility for Liquid Formulation and High-Throughput Screening

As a hydrochloride salt, Diphenylpyraline exhibits excellent aqueous solubility, reaching up to 100 mg/mL (approx. 314.6 mM) in water . This is significantly superior to the free base forms of many lipophilic antihistamines, which require organic solvents like DMSO or ethanol for dissolution, complicating downstream biological assays and liquid formulation processes .

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 100 mg/mL in H2O |

| Comparator Or Baseline | Free base lipophilic antihistamines (practically insoluble in water) |

| Quantified Difference | Orders of magnitude higher aqueous solubility, eliminating the need for organic co-solvents |

| Conditions | Standard aqueous dissolution at room temperature |

Drastically simplifies liquid formulation workflows and prevents solvent-induced artifacts in high-throughput in vitro screening.

Dual-Action Neuropharmacological Modeling

Due to its unique combination of potent muscarinic receptor affinity and dopamine transporter (DAT) inhibition, Diphenylpyraline Hydrochloride is the optimal choice for neurochemical screening and in vivo models of Parkinson's disease and movement disorders, where generic antihistamines lack the necessary secondary pharmacology.

Reference Standard in Lysosomal Storage Assays

Its validated high pKa and logP values ensure predictable lysosomal accumulation, making it a highly reliable reference standard for functional inhibition of Acid Sphingomyelinase (ASM) in cell painting and phenotypic screening workflows [1].

Conformationally Restricted SAR Studies

The rigid piperidine ring structure provides a valuable conformational contrast to flexible ethanolamine antihistamines like diphenhydramine. It is widely procured for structure-activity relationship (SAR) studies aiming to map H1 and muscarinic receptor binding pockets [2].

High-Concentration Liquid Formulations

With an exceptional aqueous solubility of 100 mg/mL, the hydrochloride salt form is ideal for developing concentrated liquid formulations, oral solutions, and high-throughput screening libraries without the interference of organic co-solvents .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Pulgar VM, Keith Harp J. Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2429-32. doi: 10.1016/j.bmcl.2014.04.040. Epub 2014 Apr 18. PubMed PMID: 24792462; PubMed Central PMCID: PMC4056188.

3: Wentworth AB, Yiannias JA, Keeling JH, Hall MR, Camilleri MJ, Drage LA, Torgerson RR, Fett DD, Prakash AV, Scalf LA, Allen EM, Johnson JS, Singh N, Nordberg Linehan DL, Killian JM, Davis MD. Trends in patch-test results and allergen changes in the standard series: a Mayo Clinic 5-year retrospective review (January 1, 2006, to December 31, 2010). J Am Acad Dermatol. 2014 Feb;70(2):269-75.e4. doi: 10.1016/j.jaad.2013.09.047. Epub 2013 Nov 20. PubMed PMID: 24268786.

4: Oleson EB, Ferris MJ, España RA, Harp J, Jones SR. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Eur J Pharmacol. 2012 May 15;683(1-3):161-5. doi: 10.1016/j.ejphar.2012.03.003. Epub 2012 Mar 15. PubMed PMID: 22445882; PubMed Central PMCID: PMC3340496.

5: Montijo-Barrios E, Cadena F, Ramírez-Mayans JA, Gutiérrez-Castrellón P. [Clinical trial on the effect of buphenine, aminophenazone and diphenylpyraline hydrochloride in treating the common cold in children of 6 to 24 months of age]. Rev Invest Clin. 2011 Jul-Aug;63(4):335-43. Spanish. PubMed PMID: 22364032.

6: Feás X, Ye L, Hosseini SV, Fente CA, Cepeda A. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. J Pharm Biomed Anal. 2009 Dec 5;50(5):1044-9. doi: 10.1016/j.jpba.2009.06.006. Epub 2009 Jun 12. PubMed PMID: 19574011.

7: Feás X, Ye L, Regal P, Fente CA, Hosseini SV, Cepeda A. Application of dummy molecularly imprinted solid-phase extraction in the analysis of cyproheptadine in bovine urine. J Sep Sci. 2009 May;32(10):1740-7. doi: 10.1002/jssc.200800726. PubMed PMID: 19472275.

8: Fente CA, Regal P, Vázquez BI, Feás X, Franco CM, Cepeda A. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. J Agric Food Chem. 2009 Mar 25;57(6):2595-8. doi: 10.1021/jf803395r. PubMed PMID: 19231896.

9: Weis R, Schweiger K, Faist J, Rajkovic E, Kungl AJ, Fabian WM, Schunack W, Seebacher W. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorg Med Chem. 2008 Dec 15;16(24):10326-31. doi: 10.1016/j.bmc.2008.10.042. Epub 2008 Oct 22. PubMed PMID: 18977145.

10: Weis R, Faist J, di Vora U, Schweiger K, Brandner B, Kungl AJ, Seebacher W. Antimycobacterial activity of diphenylpyraline derivatives. Eur J Med Chem. 2008 Apr;43(4):872-9. Epub 2007 Jul 10. PubMed PMID: 17714832.

11: Shakleya DM, Jansson LM, Huestis MA. Validation of a LC-APCI-MS/MS method for quantification of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP) in infant plasma following protein precipitation. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):267-72. Epub 2007 Jun 16. PubMed PMID: 17602899.

12: Hasegawa C, Kumazawa T, Lee XP, Fujishiro M, Kuriki A, Marumo A, Seno H, Sato K. Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(4):537-43. PubMed PMID: 16419026.

13: Choo RE, Murphy CM, Jones HE, Huestis MA. Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Jan 25;814(2):369-73. PubMed PMID: 15639461.

14: Lapa GB, Mathews TA, Harp J, Budygin EA, Jones SR. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. Eur J Pharmacol. 2005 Jan 4;506(3):237-40. Epub 2004 Dec 8. PubMed PMID: 15627433.

15: Bacon NJ, Oni O, White RA. Treatment of urethral sphincter mechanism incompetence in 11 bitches with a sustained-release formulation of phenylpropanolamine hydrochloride. Vet Rec. 2002 Sep 28;151(13):373-6. PubMed PMID: 12403516.

16: Oda Y, Kharasch ED. Metabolism of methadone and levo-alpha-acetylmethadol (LAAM) by human intestinal cytochrome P450 3A4 (CYP3A4): potential contribution of intestinal metabolism to presystemic clearance and bioactivation. J Pharmacol Exp Ther. 2001 Sep;298(3):1021-32. PubMed PMID: 11504799.

17: Ishii A, Kurihara R, Watanabe-Suzuki K, Kumazawa T, Seno H, Matsushima H, Suzuki O, Katsumata Y. Sensitive determination of pethidine in body fluids by surface ionization organic mass spectrometry. J Chromatogr B Biomed Sci Appl. 2001 Jul 5;758(1):117-21. PubMed PMID: 11482730.

18: Ohno T, Kobayashi S, Hayashi M, Sakurai M, Kanazawa I. Diphenylpyraline-responsive parkinsonism in cerebrotendinous xanthomatosis: long-term follow up of three patients. J Neurol Sci. 2001 Jan 1;182(2):95-7. PubMed PMID: 11137513.

19: Vasudevan M, Ravisankar S, Sathiyanarayanan A, Chandan RS. Simultaneous estimation of phenylpropanolamine HCl, guaiphenesin and diphenylpyraline HCl in syrups by LC. J Pharm Biomed Anal. 2000 Dec;24(1):25-31. PubMed PMID: 11108536.

20: San Andrés MP, Sicilia D, Rubio S, Pérez-Bendito D. Determination of antihistamines based on the formation of mixed aggregates with surfactants. Analyst. 1998 May;123(5):1079-84. PubMed PMID: 9709492.